molecular formula C16H13N3OS2 B2357253 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide CAS No. 2034487-43-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2357253
CAS No.: 2034487-43-7
M. Wt: 327.42
InChI Key: WGHXBKCAWGRSCS-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and a thiophene-3-carboxamide moiety, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the cyclization of 2-aminothiazoles with γ-bromodipnones, which leads to the formation of the imidazo[2,1-b]thiazole ring system . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazole derivatives such as:

Uniqueness

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an imidazo[2,1-b]thiazole ring with a thiophene-3-carboxamide moiety sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-5,7,9-10H,6,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHXBKCAWGRSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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